molecular formula C13H12N2O5S B6394297 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% CAS No. 1262004-50-1

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95%

Cat. No. B6394297
CAS RN: 1262004-50-1
M. Wt: 308.31 g/mol
InChI Key: XBXSCTFZWZUSHO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid (2-H5-3-MSIPA) is a synthetic organic compound with a molecular weight of 265.4 g/mol. It is a derivative of isonicotinic acid, a compound found in plants and animals that has a variety of applications in scientific research. 2-H5-3-MSIPA has been studied for its potential applications in biochemistry and physiology due to its unique properties. This article will discuss the synthesis of 2-H5-3-MSIPA, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a fluorescent dye for imaging and tracking biological molecules, and as a probe for studying protein-protein interactions. It has also been used to study the effects of drugs on cell signaling pathways, and to study the structure and function of enzymes.

Mechanism of Action

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% has several mechanisms of action. It binds to certain proteins in the cell, altering their structure and function. It can also interact with other molecules, such as DNA and RNA, to alter their structure and function. Finally, it can act as an inhibitor of certain enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the activity of certain hormones, as well as the expression of certain proteins.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of experimental settings. Furthermore, it is highly fluorescent, making it an ideal tool for imaging and tracking biological molecules. However, it is not as stable as other compounds, and it can be difficult to separate from other compounds.

Future Directions

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% has numerous potential future directions. It could be used to study the effects of drugs on cell signaling pathways, as well as the structure and function of enzymes. It could also be used to study the effects of environmental toxins on biological processes. Additionally, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to study the structure and function of proteins, and to develop new diagnostic tools.

Synthesis Methods

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% can be synthesized through a series of reactions involving isonicotinic acid and 3-methylsulfonylaminophenol. The reaction begins with the condensation of isonicotinic acid and 3-methylsulfonylaminophenol in the presence of an acid catalyst such as sulfuric acid. This reaction produces an intermediate, which is then treated with a base such as sodium hydroxide. The resulting product is a mixture of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid, 95% and 3-methylsulfonylaminophenyl isonicotinic acid (3-MSIPA). The two compounds can then be separated by column chromatography.

properties

IUPAC Name

5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(19,20)15-9-4-2-3-8(5-9)11-7-14-12(16)6-10(11)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXSCTFZWZUSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688365
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-50-1
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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